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8-iso-PGE1

Catalog No.
S627076
CAS No.
21003-46-3
M.F
C20H34O5
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-iso-PGE1

CAS Number

21003-46-3

Product Name

8-iso-PGE1

IUPAC Name

7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,19+/m0/s1

InChI Key

GMVPRGQOIOIIMI-JCPCGATGSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyms

8-iso-PGE1, iso-PGE1, isoprostaglandin E1, isoprostaglandin E1, (8beta,11alpha,12alpha,13E,15S)-isomer, isoprostaglandin E1, (8beta,11beta,12alpha,13E,15R)-isomer, isoprostaglandin E1, (8beta,11beta,12alpha,13E,15S)-isomer

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O

Isoprostane Identification and Measurement:

-iso-PGE1 belongs to a class of signaling molecules called isoprostanes. Unlike most other eicosanoids (including prostaglandins), isoprostanes are not produced by the cyclooxygenase (COX) enzyme pathway. Instead, they are formed through non-enzymatic free radical-mediated peroxidation of arachidonic acid.

This unique formation mechanism makes 8-iso-PGE1 a valuable biomarker of oxidative stress in vivo and in vitro. Researchers can measure its levels in biological samples, such as blood, urine, and tissues, to assess the extent of oxidative damage associated with various conditions, including:

  • Atherosclerosis
  • Neurodegenerative diseases
  • Chronic inflammatory diseases

Biological Activities:

While the specific physiological functions of 8-iso-PGE1 are still under investigation, studies suggest it possesses various biological activities, including:

  • Vasoconstriction: 8-iso-PGE1 has been shown to constrict blood vessels in some experimental settings, potentially contributing to blood pressure regulation.
  • Cell signaling: 8-iso-PGE1 may interact with specific receptors on cells, influencing various cellular processes like proliferation, differentiation, and apoptosis.

8-iso-Prostaglandin E1 is an isoprostane, a type of prostaglandin that is formed through the non-enzymatic oxidation of arachidonic acid. It is chemically characterized by its structure, which includes a cyclopentane ring and various functional groups that contribute to its biological activity. The compound has the molecular formula C20H34O5C_{20}H_{34}O_{5} and is recognized for its role as a biomarker of oxidative stress in biological systems .

, primarily focusing on the conversion of arachidonic acid. Notably, it can be synthesized through oxidative processes that yield various isoprostane derivatives. Key reactions include:

  • Oxidative Rearrangement: Arachidonic acid undergoes free radical-mediated oxidation, leading to the formation of 8-iso-Prostaglandin E1.
  • Stereocontrolled Synthesis: Advanced synthetic routes have been developed that allow for stereochemical control, producing 8-iso-Prostaglandin E1 with high specificity .

8-iso-Prostaglandin E1 exhibits significant biological activity, including:

  • Vasoconstriction: It acts as a pulmonary vasoconstrictor, particularly noted in anesthetized canine models .
  • Inflammation Modulation: Like other prostaglandins, it plays a role in inflammatory responses and can influence various physiological processes such as blood flow and platelet aggregation.
  • Oxidative Stress Indicator: It serves as a reliable biomarker for oxidative stress, aiding in the assessment of various pathological conditions .

The synthesis of 8-iso-Prostaglandin E1 can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step synthetic routes from arachidonic acid or its derivatives, utilizing reagents that facilitate oxidative transformations.
  • Biological Synthesis: Certain biological systems can produce 8-iso-Prostaglandin E1 through enzymatic pathways or during the metabolism of arachidonic acid under oxidative stress conditions.

Recent advancements have highlighted methods such as high-performance liquid chromatography coupled with mass spectrometry for quantifying this compound in biological samples .

8-iso-Prostaglandin E1 has several applications across different fields:

  • Biomedical Research: Used as a biomarker for studying oxidative stress-related diseases such as cardiovascular disorders and cancer.
  • Pharmacology: Investigated for potential therapeutic applications due to its vasoconstrictive properties.
  • Diagnostic Tool: Employed in assays to measure levels of oxidative stress in clinical samples .

Research has explored the interactions of 8-iso-Prostaglandin E1 with various receptors and enzymes:

  • Receptor Binding: It interacts with prostaglandin receptors, influencing cellular signaling pathways related to inflammation and vascular tone.
  • Metabolic Pathways: Studies have shown that it undergoes metabolic transformations in vivo, leading to various metabolites that may have distinct biological effects .

Several compounds are structurally and functionally similar to 8-iso-Prostaglandin E1. Here’s a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
Prostaglandin E1YesPrimary precursor; more stable than 8-iso variant
8-iso-Prostaglandin F2αYesDifferent physiological effects; more potent vasoconstrictor
15(R)-Prostaglandin E1YesDistinct stereochemistry affecting receptor interaction
8-isoprostaneYesBiomarker for oxidative stress; less potent than 8-iso-PGE1

8-iso-Prostaglandin E1 stands out due to its specific formation under oxidative stress conditions and its unique role as both a biomarker and an active mediator in physiological processes .

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

354.24062418 g/mol

Monoisotopic Mass

354.24062418 g/mol

Heavy Atom Count

25

UNII

84W5RE239W

Other CAS

21003-46-3

Wikipedia

8-epiprostaglandin E1

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Isoprostanes [FA0311]

Dates

Last modified: 04-14-2024
1.Morrow, J.D.,Hill, K.E.,Burk, R.F., et al. A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism. Proceedings of the National Academy of Sciences of the United States of Amer

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